molecular formula C7H4INaO2 B1261042 Sodium o-iodobenzoate CAS No. 2532-17-4

Sodium o-iodobenzoate

Cat. No. B1261042
Key on ui cas rn: 2532-17-4
M. Wt: 270 g/mol
InChI Key: XBMGRDWEYMVTOS-UHFFFAOYSA-M
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Patent
US05710198

Procedure details

A mixture of 40 g (0.22 mol) of the disodium salt of 4-hydroxybenzoic acid, 54 g (0.2 mol) of sodium 2-iodobenzoate, 1.98 g (0.02 mol) of copper(I) chloride and 6.47 g (0.02 mol) of tris-[2-(2-methoxyethoxy)-ethyl]amine (TDA) in 500 ml of N-methylpyrrolidone is kept at 180° C. for 4 hours. The solvent is then removed by distillation, the residue is diluted with about 1 litre of water and thchloric acid. The product w concentrated hydrochloric acid. The product which has precipitated is filtered off and dried under a high vacuum. 29.7 g (58%) of 2-(4-carboxyphenoxy)benzoic acid, melting point 220°-223° C., result as a brown powder.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper(I) chloride
Quantity
1.98 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na][Na].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.I[C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([O-:18])=[O:17].[Na+].COCCOCCN(CCOCCOC)CCOCCOC>CN1CCCC1=O.[Cu]Cl>[C:8]([C:7]1[CH:11]=[CH:12][C:4]([O:3][C:14]2[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=2[C:16]([OH:18])=[O:17])=[CH:5][CH:6]=1)([OH:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[Na][Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
54 g
Type
reactant
Smiles
IC1=C(C(=O)[O-])C=CC=C1.[Na+]
Name
Quantity
6.47 g
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
500 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
copper(I) chloride
Quantity
1.98 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed by distillation
ADDITION
Type
ADDITION
Details
the residue is diluted with about 1 litre of water and thchloric acid
CUSTOM
Type
CUSTOM
Details
The product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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